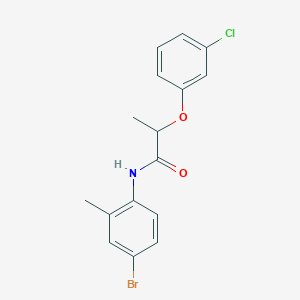![molecular formula C23H27BrClN3O3 B4074405 3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4074405.png)
3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide
説明
3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide, also known as BCTC, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) ion channel. This compound has gained significant attention in scientific research due to its potential therapeutic applications in pain management and other disorders.
作用機序
3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide acts as a potent and selective antagonist of TRPV1 channels. These channels are activated by various stimuli, including heat, capsaicin, and acid, and are involved in pain sensation. By blocking the activation of TRPV1 channels, this compound reduces pain perception and provides relief from pain.
Biochemical and physiological effects:
This compound has been shown to reduce pain perception in various animal models, including inflammatory and neuropathic pain models. Moreover, this compound has also been shown to reduce anxiety-like behavior in animal models. However, the exact physiological effects of this compound are still under investigation.
実験室実験の利点と制限
3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide is a potent and selective TRPV1 antagonist, making it an ideal compound for studying the role of TRPV1 channels in pain sensation and other disorders. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for 3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide research, including the investigation of its potential therapeutic applications in other disorders, such as epilepsy and depression. Moreover, the development of more potent and selective TRPV1 antagonists could lead to the development of new and more effective pain management therapies. Additionally, the investigation of the physiological effects of this compound could provide insights into the role of TRPV1 channels in various physiological processes.
科学的研究の応用
3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in pain management. TRPV1 channels are known to play a crucial role in pain sensation, and this compound has been shown to block the activation of these channels, thereby reducing pain perception. Moreover, this compound has also been investigated for its potential use in other disorders, such as anxiety, depression, and epilepsy.
特性
IUPAC Name |
3-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrClN3O3/c1-3-5-22(29)28-12-10-27(11-13-28)20-8-7-17(15-19(20)25)26-23(30)16-6-9-21(31-4-2)18(24)14-16/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHJHLRXRVEUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4074333.png)
![N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4074349.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074354.png)

![1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074364.png)
![5-[1-(3-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4074384.png)
![2-[3'-isobutyl-5'-(4-methoxyphenyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4074399.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4074421.png)


![1-[4-(4-iodophenoxy)butyl]azepane oxalate](/img/structure/B4074433.png)
![N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4074438.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4074445.png)